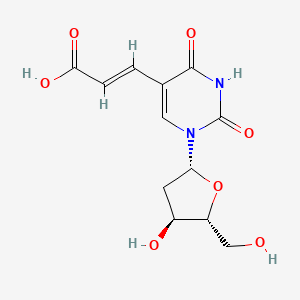

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine

Description

Overview of Nucleoside Analogues in Chemical Biology

Nucleoside analogues are a cornerstone of medicinal chemistry and chemical biology, representing a major class of therapeutic agents, particularly in the fields of virology and oncology. These synthetic compounds are structurally similar to the natural nucleosides (adenosine, guanosine, cytidine, thymidine (B127349), and uridine) that serve as the fundamental building blocks of DNA and RNA. By mimicking these natural substrates, nucleoside analogues can be recognized and processed by cellular or viral enzymes. However, due to their chemical modifications, they disrupt essential biological processes.

The primary mechanism of action for most antiviral nucleoside analogues involves their conversion within the cell to the triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the analogue typically terminates the chain elongation process because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. This act of "chain termination" effectively halts viral replication. The selectivity of many of these drugs stems from the fact that viral kinases and polymerases often have a higher affinity for the analogue than their host cell counterparts, leading to a concentration of the active drug in virus-infected cells.

Historical Perspective of 5-Substituted Uracil (B121893) Derivatives in Research

The journey of 5-substituted uracil derivatives as therapeutic agents began in the mid-20th century with the synthesis of 5-fluorouracil, a compound that became a mainstay in cancer chemotherapy. This spurred further investigation into how modifications at the 5-position of the pyrimidine (B1678525) ring could influence biological activity. A significant breakthrough in the antiviral field came in the 1970s with the work of researchers like Erik De Clercq, A. Stanley Jones, and Richard T. Walker. Their systematic exploration of 5-substituted 2'-deoxyuridine (B118206) analogues led to the discovery of compounds with potent and selective antiviral activity.

Early studies focused on relatively simple substitutions, but the introduction of a vinyl group at the 5-position proved to be a critical development. This led to the synthesis of a series of (E)-5-(2-halovinyl)-2'-deoxyuridines, which exhibited remarkable activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Among these, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) stood out for their high potency and selectivity. pnas.org These compounds demonstrated that the nature of the substituent on the vinyl group was a key determinant of antiviral efficacy.

Significance of the (E)-5-(2-carboxyvinyl) Moiety for Biological Activity

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine is a notable member of the 5-substituted uracil family, primarily for its role as a synthetic precursor to the more biologically active halovinyl derivatives. Research indicates that the presence of a carboxyl group (-COOH) on the vinyl substituent at the 5-position does not confer significant antiviral activity. In fact, studies on the closely related 5-carboxy-2'-deoxyuridine (B46656) have shown it to be devoid of anti-herpetic activity. nih.gov The cytotoxicity of 5-carboxy-2'-deoxyuridine was found to stem from its inhibition of the de novo pyrimidine biosynthetic pathway, rather than any interaction with viral replication machinery. nih.gov

The primary importance of the (E)-5-(2-carboxyvinyl) moiety, therefore, lies in its chemical utility. It serves as a stable intermediate that can be readily converted to other functional groups, such as the highly effective bromovinyl group, through established chemical reactions. The synthesis of the potent antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine often proceeds via a pathway involving (E)-5-(2-carboxyvinyl) intermediates.

The table below illustrates the comparative antiviral activity of several 5-substituted 2'-deoxyuridine derivatives against Herpes Simplex Virus Type 1 (HSV-1), highlighting the dramatic increase in potency when the carboxyvinyl group is replaced by a halovinyl group.

| Compound | 5-Substituent | Antiviral Activity (ID50 in µg/mL) against HSV-1 |

|---|---|---|

| 5-Vinyl-2'-deoxyuridine | -CH=CH2 | 0.1 |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | -CH=CHBr | 0.007 |

| (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU) | -CH=CHI | 0.004 |

| 5-Carboxy-2'-deoxyuridine | -COOH | Inactive |

Data compiled from multiple sources for comparative purposes. pnas.orgnih.gov

The data clearly demonstrates that while the vinyl group itself provides a scaffold for antiviral activity, the nature of the terminal group on the vinyl moiety is critical. The electron-withdrawing and lipophilic properties of the halogen atoms in Brivudine and IVDU are thought to contribute to their enhanced interaction with the viral thymidine kinase, the enzyme responsible for the initial and crucial phosphorylation step that activates these drugs. In contrast, the polar carboxyl group of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine appears to be detrimental to this interaction, rendering the compound inactive as an antiviral agent.

The Synthetic Chemistry of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine: A Review of Methodologies and Transformations

The pyrimidine nucleoside analogue (E)-5-(2-carboxyvinyl)-2'-deoxyuridine holds significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of potent antiviral agents. Its structural features, particularly the C-5 substituted vinyl carboxylic acid moiety, necessitate specific and stereocontrolled synthetic strategies. This article focuses exclusively on the chemical synthesis of this compound, detailing the primary methodologies for its preparation and subsequent chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c15-5-8-7(16)3-9(21-8)14-4-6(1-2-10(17)18)11(19)13-12(14)20/h1-2,4,7-9,15-16H,3,5H2,(H,17,18)(H,13,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQZUENVQOQEHJ-PIXDULNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar and Structural Modifications

Influence of the (E)-Configuration on Biological Recognition

The stereochemistry of the C-5 substituent in 2'-deoxyuridine (B118206) analogs is a critical determinant of their biological activity. The (E)-configuration, which describes the arrangement of atoms across the vinyl double bond, plays a pivotal role in the molecular recognition by target enzymes, such as viral thymidine (B127349) kinases. While direct studies on (E)-5-(2-carboxyvinyl)-2'-deoxyuridine are scarce, the well-documented importance of the (E)-configuration in the potent antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) provides a strong inferential basis.

For BVDU, the (E)-isomer exhibits significantly higher antiviral potency compared to its (Z)-isomer. This is attributed to the specific spatial orientation of the vinyl substituent, which allows for optimal fitting into the active site of viral thymidine kinases, particularly from herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). The rigid and planar nature of the (E)-configured vinyl group dictates a precise positioning of the molecule within the enzyme's binding pocket, facilitating the necessary interactions for phosphorylation, the first step in its activation to a DNA chain terminator. It is highly probable that the (E)-configuration of the carboxyvinyl group in (E)-5-(2-carboxyvinyl)-2'-deoxyuridine would similarly govern its interaction with target enzymes, with the specific geometry being essential for biological recognition and subsequent activity.

Impact of Carboxyvinyl Moiety Modifications on Enzyme Binding and Activity

The presence of the carboxyl group could either be beneficial or detrimental to activity, depending on the specific residues lining the active site of the target enzyme. If the active site contains positively charged amino acid residues, such as lysine (B10760008) or arginine, the carboxyl group could form strong ionic interactions, thereby enhancing binding affinity. Conversely, if the active site is predominantly negatively charged or sterically constrained, the bulky and charged carboxyl group could lead to electrostatic repulsion or steric hindrance, respectively, thus reducing or abolishing activity.

Furthermore, modifications of the carboxyvinyl group itself, such as esterification or amidation, would alter its electronic and steric properties. Converting the carboxylic acid to an ester, for example, would neutralize the negative charge and increase lipophilicity, which could affect cell membrane permeability and interaction with hydrophobic pockets within the enzyme. The size and nature of the ester or amide substituent would introduce further steric and electronic variations, each with the potential to modulate enzyme binding and activity.

Comparative Analysis with Related 5-Substituted Pyrimidine (B1678525) Nucleosides

To better understand the potential biological profile of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, a comparative analysis with other 5-substituted pyrimidine nucleosides is essential.

Comparison to Halogenated Vinyl Derivatives (e.g., (E)-5-(2-bromovinyl)-2'-deoxyuridine)

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a highly potent and selective inhibitor of HSV-1 and VZV replication. nih.gov Its mechanism of action relies on preferential phosphorylation by the viral thymidine kinase, followed by incorporation into the growing viral DNA chain, leading to chain termination. The bromine atom in BVDU is a key feature, contributing to its high affinity for the viral enzyme.

In comparison, replacing the bromine atom with a carboxylic acid group in (E)-5-(2-carboxyvinyl)-2'-deoxyuridine introduces significant changes in size, electronics, and polarity. The bulky and polar carboxyl group may not be as well-tolerated in the active site of viral thymidine kinase as the less bulky and more lipophilic bromine atom. This could potentially lead to a lower binding affinity and reduced antiviral activity compared to BVDU.

Table 1: Comparison of Physicochemical Properties of C-5 Substituents

| Feature | Bromine (in BVDU) | Carboxyl (in target compound) |

| Size | Smaller | Larger |

| Polarity | Less Polar | More Polar |

| Charge at physiological pH | Neutral | Negative |

| Hydrogen Bonding | Weak acceptor | Strong acceptor and donor |

Comparison to Other C-5 Substituted Deoxyuridines (e.g., ethynyl (B1212043), cyanovinyl)

Other C-5 modifications of 2'-deoxyuridine have also yielded compounds with significant biological activity. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) is another thymidine analog that gets incorporated into DNA and is used to assay DNA synthesis. The linear and rigid ethynyl group is well-accommodated by various DNA polymerases.

The cyanovinyl group, being isosteric with the carboxyvinyl group to some extent, might offer some insights. However, the electronic properties are quite different. The cyano group is a strong electron-withdrawing group but is not charged, whereas the carboxylate is negatively charged. This difference in charge and hydrogen bonding capability would likely result in different binding modes and biological activities. The antiviral activity of 5-substituted pyrimidine nucleosides is highly dependent on the nature of the C-5 substituent, with small, linear groups often being favored.

Influence of Sugar Moiety Modifications on Activity

Modifications to the 2'-deoxyribose sugar moiety are known to have a profound impact on the biological activity of nucleoside analogs. While no specific data exists for sugar-modified derivatives of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, studies on related compounds like BVDU have shown that alterations at the 3' and 5' positions of the sugar ring can differentially affect their interaction with various thymidine kinases.

For instance, the introduction of substituents at the 3'-position or the replacement of the 5'-hydroxyl group can significantly alter the binding affinity for both viral and cellular kinases. This suggests that the sugar moiety plays a crucial role in the proper orientation of the nucleoside analog within the enzyme's active site. Any modification to the sugar portion of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine would need to be carefully considered, as it could impact not only its phosphorylation by target enzymes but also its subsequent incorporation into DNA by polymerases.

Cellular and Molecular Biological Studies Mechanistic Focus

Mechanisms of Action in Cellular Models (non-clinical)

The primary mechanism of action for this class of compounds revolves around their selective phosphorylation by viral or cellular enzymes and subsequent incorporation into DNA, leading to inhibition of DNA synthesis and function.

The cellular uptake and subsequent metabolic activation of 5-substituted 2'-deoxyuridine (B118206) analogues are critical for their biological activity. Studies on analogues like BVDU reveal a selective metabolic pathway in virus-infected cells. nih.govnih.gov

Once inside the cell, these nucleoside analogues undergo a series of phosphorylation events to become active triphosphate metabolites. nih.gov In herpes simplex virus type 1 (HSV-1)-infected cells, the initial phosphorylation to the monophosphate form is efficiently catalyzed by the virus-encoded thymidine (B127349) kinase (TK). nih.govnih.gov This selective phosphorylation by viral TK is a key determinant of their antiviral selectivity. nih.gov Subsequent phosphorylation to the diphosphate (B83284) and then the active triphosphate form is carried out by cellular kinases. nih.gov

In contrast, uninfected cells (mock-infected) show significantly lower levels of phosphorylation, as cellular TK is less efficient at phosphorylating these analogues. nih.gov For instance, in HSV-1 infected cells, BVDU is extensively metabolized to its triphosphate form, whereas in mock-infected cells, very little of the parent compound is metabolized. nih.gov This differential metabolism ensures that the cytotoxic effects are largely confined to virus-infected cells.

Table 1: Metabolic Fate of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in HSV-infected vs. Mock-infected Cells

| Cell Type | Metabolite Detected | Concentration (pmol/10^6 cells) |

|---|---|---|

| Mock-infected Vero Cells | Parent BVDU | 63 |

| HSV-1-infected Vero Cells | BVDU Triphosphate | up to 5,565 |

Data extrapolated from studies on BVDU, a close analogue of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine. nih.gov

The triphosphate form of these nucleoside analogues acts as an alternative substrate to the natural deoxythymidine triphosphate (dTTP) for DNA polymerases. nih.gov Studies with IVDU and BVDU have demonstrated their incorporation into the DNA of HSV-1 infected cells. nih.govnih.gov This incorporation is a crucial step in their mechanism of action.

The substitution of thymidine with these analogues in the DNA strand can lead to several detrimental effects for the virus:

Inhibition of Viral DNA Synthesis: The presence of the analogue can interfere with the function of viral DNA polymerase, leading to a reduction in the rate of viral DNA replication. nih.gov

Chain Termination (in some cases): While not the primary mechanism for all analogues, some can cause premature termination of the growing DNA chain.

Altered DNA Structure and Function: The incorporation of these modified nucleosides can alter the structure and stability of the viral DNA, rendering it non-functional for replication and transcription of late viral genes. nih.gov

Importantly, the incorporation into the DNA of uninfected host cells is minimal, which contributes to the low cytotoxicity of these compounds towards normal cells. nih.gov For example, at effective antiviral concentrations, no detectable incorporation of IVDU or BVDU was observed in the DNA of mock-infected Vero cells. nih.gov

Studies in Model Organisms for Mechanistic Elucidation (excluding therapeutic efficacy)

In vitro studies using various cell lines have been instrumental in elucidating the mechanistic details of these compounds. Cell lines such as Vero cells (monkey kidney epithelial cells) and HEp-2 cells (human epidermoid carcinoma cells) are commonly used for virological and cytotoxicity assays. nih.govnih.gov

Studies with BVDU have shown its potent inhibitory effect on the replication of HSV-1 and varicella-zoster virus (VZV). nih.gov The selectivity of BVDU is primarily dependent on its specific phosphorylation by the virus-encoded thymidine kinase. nih.gov This has been demonstrated in tumor cells transduced with the HSV TK gene, which then become susceptible to the cytostatic effects of BVDU, forming a basis for gene therapy approaches to cancer. nih.gov

Development of Resistance Mechanisms in Cellular or Viral Systems

The development of resistance to antiviral nucleoside analogues is a significant clinical challenge. For 5-substituted 2'-deoxyuridine analogues, resistance mechanisms primarily involve alterations in the viral thymidine kinase. nih.govnih.gov

Studies involving the culture of L cell sublines in the presence of increasing concentrations of BVDU led to the isolation of resistant sublines. nih.gov The mechanisms of resistance identified were:

Loss of viral TK activity: One resistant subline was found to have lost the viral thymidine kinase activity, preventing the initial and crucial phosphorylation step. nih.gov

Altered TK sensitivity: Another resistant subline retained viral TK activity, but the enzyme showed an altered sensitivity to BVDU, reducing its ability to phosphorylate the drug. nih.gov

Differential metabolism of BVDU has also been observed in wild-type versus drug-resistant HSV strains, further implicating the role of viral enzymes in the development of resistance. nih.gov

Use as a Research Tool for Investigating Nucleotide Metabolism

Analogues of 2'-deoxyuridine are valuable tools in molecular biology for studying DNA synthesis and nucleotide metabolism. For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is widely used to assay DNA synthesis in proliferating cells. wikipedia.orgjenabioscience.comresearchgate.net EdU is incorporated into newly synthesized DNA and can be detected with high sensitivity using click chemistry, offering an alternative to traditional methods like BrdU incorporation. jenabioscience.com

While there is less specific information on (E)-5-(2-carboxyvinyl)-2'-deoxyuridine as a research tool, its structural similarity to other 5-substituted deoxyuridines suggests its potential utility in studying the substrate specificity of nucleoside kinases and polymerases. Furthermore, understanding the metabolic pathways of such compounds can provide insights into the regulation of de novo and salvage pathways of nucleotide synthesis. nih.gov For instance, the related compound 5-carboxy-2'-deoxyuridine (B46656) has been shown to inhibit the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov

Advanced Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The synthesis of C-5 substituted pyrimidine (B1678525) nucleosides like (E)-5-(2-carboxyvinyl)-2'-deoxyuridine has traditionally relied on organopalladium-mediated coupling reactions. acs.orgnih.gov A common approach involves the Heck coupling of a 5-halopyrimidine nucleoside (such as 5-iodo-2'-deoxyuridine) with an acrylic acid derivative. While effective, current research directions focus on developing more efficient, selective, and environmentally benign synthetic methodologies.

Key areas of exploration include:

Catalyst Development: Investigating novel palladium catalysts or catalysts based on less expensive and less toxic metals (e.g., nickel, copper) to improve reaction yields and turnover numbers. researchgate.net

Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and ligands to enhance stereoselectivity, ensuring the exclusive formation of the desired (E)-isomer.

Green Chemistry Approaches: Developing syntheses that minimize the use of hazardous reagents and solvents, reduce waste, and improve atom economy. This could involve enzymatic synthesis or flow chemistry techniques.

Alternative Precursors: Exploring alternative starting materials to 5-halo-2'-deoxyuridines that might offer more direct or efficient routes to the final product. nih.gov A recent two-step procedure for pyrimidine nucleoside synthesis involves the cyclization of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives to yield 5-carboxyuracil nucleosides, which could potentially be adapted. nih.gov

Future advancements in synthetic organic chemistry are expected to provide more streamlined and cost-effective methods for producing (E)-5-(2-carboxyvinyl)-2'-deoxyuridine and its analogues. researchgate.netingentaconnect.com

Detailed Structural Biology of Compound-Enzyme Complexes (e.g., X-ray crystallography, NMR)

A fundamental understanding of how (E)-5-(2-carboxyvinyl)-2'-deoxyuridine interacts with its target enzymes is crucial for rational drug design. While this compound is a known inhibitor of thymidylate synthase (TS), detailed structural data of the compound-enzyme complex is a critical area for future research. stanford.edu Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this endeavor.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional snapshot of the inhibitor bound within the enzyme's active site. For thymidylate synthase, crystallographic studies of complexes with the natural substrate dUMP and various inhibitors have revealed key conformational changes that occur upon ligand binding. nih.govnih.govplos.org A crystal structure of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine bound to TS would elucidate:

The precise binding orientation of the inhibitor.

Specific hydrogen bonding and van der Waals interactions between the compound and amino acid residues in the active site.

The role of the carboxyvinyl group in establishing key interactions that contribute to binding affinity and inhibitory potency.

Conformational changes induced in the enzyme upon binding of the inhibitor. nih.gov

NMR Spectroscopy: NMR can provide complementary information about the dynamics of the compound-enzyme interaction in solution. It can be used to:

Confirm the binding site and orientation observed in crystal structures.

Characterize the dynamic motions of the inhibitor and the enzyme upon complex formation.

Determine the protonation states of key residues in the active site.

Structural data from these studies would be invaluable for understanding the mechanism of inhibition and for the structure-based design of more potent and selective next-generation inhibitors. nih.govacs.org

Application in Systems Biology and Metabolic Modeling Studies (e.g., flux balance analysis)

Systems biology aims to understand the complex interactions within biological systems. (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, as a specific inhibitor of a key enzyme in nucleotide metabolism, represents a valuable tool for probing these complex networks.

Metabolic Modeling: The kinetic parameters of thymidylate synthase inhibition by (E)-5-(2-carboxyvinyl)-2'-deoxyuridine can be incorporated into computational models of cellular metabolism. These models can simulate how the inhibition of this single enzyme affects the broader network of biochemical reactions.

Flux Balance Analysis (FBA): FBA is a mathematical technique used to predict metabolic fluxes in a biological system. By incorporating the inhibitory effect of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine on the thymidylate synthase reaction, FBA could be used to:

Predict the downstream consequences of TS inhibition on DNA synthesis and cell growth.

Identify potential metabolic bypass pathways or resistance mechanisms.

Simulate how the perturbation of the de novo thymidylate synthesis pathway affects other interconnected pathways, such as folate metabolism and purine (B94841) synthesis.

Integrating experimental data on (E)-5-(2-carboxyvinyl)-2'-deoxyuridine with these computational models can provide a more holistic understanding of its cellular effects and help identify new therapeutic strategies or potential combination therapies.

Design and Evaluation of Next-Generation Analogues for Mechanistic Probing

The chemical structure of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine serves as a scaffold for the design of novel analogues to probe the mechanism of enzyme inhibition and to develop compounds with improved properties. nih.govresearchgate.netnih.govrsc.org Structure-activity relationship (SAR) studies are central to this effort. humanjournals.com

Future design strategies could focus on systematic modifications to different parts of the molecule:

| Molecular Moiety | Potential Modifications | Research Goal |

| Carboxyvinyl Group | Esterification, amidation, replacement with bioisosteres (e.g., tetrazole, phosphonate). | To improve cell permeability, alter binding interactions, and modulate pharmacokinetic properties. |

| Pyrimidine Ring | Introduction of substituents at other positions (e.g., C6), or replacement with modified pyrimidine rings (e.g., 6-azauracil). ontosight.ai | To enhance binding affinity, improve selectivity, and explore interactions with different enzyme isoforms. |

| Deoxyribose Sugar | Modification at the 2' or 5' positions, replacement with carbocyclic rings or other sugar mimics. nih.govnih.govnih.gov | To increase metabolic stability, alter conformational preferences, and potentially change the mode of action. |

These newly synthesized analogues would then be evaluated in enzymatic and cellular assays to determine their inhibitory potency and mechanism of action. Such studies could lead to the development of highly specific molecular probes to study nucleotide metabolism or new therapeutic candidates with enhanced efficacy. nih.govnih.govresearchgate.netresearchgate.net

Understanding Cross-Reactivity with Different Classes of Enzymes or Biological Pathways

While (E)-5-(2-carboxyvinyl)-2'-deoxyuridine is primarily known as a thymidylate synthase inhibitor, it is crucial to investigate its potential interactions with other enzymes to fully understand its biological activity profile and potential off-target effects. Pyrimidine nucleoside analogues are known to interact with a variety of enzymes involved in nucleotide metabolism and DNA replication. humanjournals.comresearchgate.netsjomr.org.innih.govnih.gov

Key enzyme classes to investigate for potential cross-reactivity include:

Thymidine (B127349) Kinase (TK): Both cytosolic (TK1) and mitochondrial (TK2) forms. Phosphorylation by TK is often the first step in the activation of nucleoside analogues.

DNA Polymerases: The phosphorylated metabolites of nucleoside analogues can be inhibitors or substrates for various DNA polymerases (e.g., α, β, γ). nih.gov For instance, the triphosphate of the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine was found to be a potent inhibitor of DNA polymerase gamma. nih.gov

Pyrimidine Nucleoside Phosphorylases (PyNPs): These enzymes can cleave the glycosidic bond, leading to the degradation of the nucleoside analogue and release of the free base. nih.gov

Other Nucleotide-Metabolizing Enzymes: Investigating interactions with enzymes such as thymidylate kinase and nucleotide reductases could reveal additional mechanisms of action or resistance.

A comprehensive understanding of the cross-reactivity profile is essential for interpreting experimental results and for the development of analogues with higher selectivity for their intended target. nih.govnih.gov

Q & A

Q. Q1. What are the established synthetic routes for (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, and what reaction conditions are critical for achieving high yield?

The compound is synthesized via palladium-catalyzed coupling of 5-iodo-2'-deoxyuridine with methyl acrylate, followed by hydrolysis with sodium hydroxide to yield the carboxyvinyl derivative. Key conditions include palladium acetate as a catalyst and controlled hydrolysis to prevent side reactions. However, this method faces challenges with industrial scalability due to high catalyst costs and iodine liberation .

Advanced Synthesis

Q. Q2. What limitations exist in palladium acetate-catalyzed synthesis, and what alternatives address these challenges?

The palladium-catalyzed method is limited by the high cost of palladium acetate and the generation of carcinogenic iodine byproducts. Alternative protocols propose using recyclable catalysts or bromination agents like N-bromosuccinimide (NBS) under milder conditions to reduce toxicity .

Structural Analysis

Q. Q3. How can single-crystal X-ray diffraction and computational methods elucidate the stereoelectronic properties of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine?

Single-crystal X-ray diffraction provides precise molecular geometry, while ab initio molecular orbital (MO) calculations (e.g., STO-3G basis sets) predict frontier orbital energies and electrostatic potential maps. These methods correlate structural features with antiviral activity, such as affinity for herpes simplex virus thymidine kinase (HSV-1 TK) .

Mechanistic Studies

Q. Q4. What experimental approaches evaluate selective phosphorylation by viral thymidine kinase?

Comparative enzyme assays using purified HSV-1 TK and human cytosolic TK can quantify phosphorylation rates. Radiolabeled substrates or HPLC-based detection of phosphorylated products are recommended to assess selectivity, leveraging the compound’s higher affinity for viral TK .

Data Contradictions

Q. Q5. How can conflicting reports on antiviral activity across cell lines be resolved?

Standardize assays using isogenic cell lines expressing viral TK and control lines without it. Structure-activity relationship (SAR) studies comparing carboxyvinyl derivatives with brominated analogs (e.g., Brivudine) can clarify the role of substituents in activity .

Byproduct Management

Q. Q6. How can genotoxic byproducts during bromination be minimized?

Replace traditional bromination agents with NBS in controlled, low-temperature reactions. Purification via column chromatography or recrystallization removes residual toxins, validated by LC-MS or NMR .

Derivative Synthesis

Q. Q7. What strategies enhance metabolic stability of carboxyvinyl derivatives?

Introducing electron-withdrawing groups (e.g., trifluoroacetyl) or alkylation of the carboxyvinyl moiety improves stability. Assays in human liver microsomes or plasma esterase solutions can validate resistance to hydrolysis .

Enzyme Inhibition Assays

Q. Q8. Which assays quantify DPD inhibition by metabolites?

NADPH-dependent enzymatic assays using recombinant DPD and UV-spectrophotometric detection of uracil reduction rates are effective. Co-administration with 5-fluorouracil in murine models can validate enhanced chemotherapeutic efficacy .

Computational Modeling

Q. Q9. How to optimize molecular docking for HSV-1 TK binding predictions?

Use homology models of HSV-1 TK based on crystallographic data (PDB entries) and docking software (e.g., AutoDock Vina). Validate predictions with mutagenesis studies targeting residues in the ATP-binding pocket .

Stability Testing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.